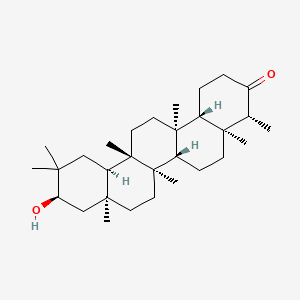

21alpha-Hydroxyfriedelan-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59995-80-1 |

|---|---|

Molecular Formula |

C30H50O2 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(4R,4aS,6aS,6aS,6bR,8aS,10R,12aR,14aS,14bS)-10-hydroxy-4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one |

InChI |

InChI=1S/C30H50O2/c1-19-20(31)9-10-21-27(19,5)12-11-22-28(21,6)14-16-30(8)23-17-25(2,3)24(32)18-26(23,4)13-15-29(22,30)7/h19,21-24,32H,9-18H2,1-8H3/t19-,21+,22-,23+,24+,26-,27+,28-,29+,30-/m0/s1 |

InChI Key |

VLNRAGRUEHHINT-ZXNIMFAASA-N |

SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(C(C5)O)(C)C)C)C)C)C)C |

Isomeric SMILES |

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC([C@@H](C5)O)(C)C)C)C)C)C)C |

Canonical SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(C(C5)O)(C)C)C)C)C)C)C |

Synonyms |

21 alpha-hydroxyfriedelan-3-one 21-hydroxyfriedelan-3-one |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 21alpha Hydroxyfriedelan 3 One

Botanical Sources and Distribution of 21alpha-Hydroxyfriedelan-3-one

This compound has been isolated from several distinct plant genera, indicating a somewhat widespread, yet specific, natural distribution. The following subsections detail the specific plant species and the findings related to the isolation of this compound.

Research conducted on the bark of Balanops australiana, a species from north Queensland, Australia, has led to the isolation of this compound. nih.govnih.govscielo.brnih.gov The isolation was achieved through a chloroform (B151607) extract of the bark, which yielded several triterpenoid (B12794562) compounds. nih.govnih.govscielo.brnih.gov Alongside this compound, other known triterpenoids such as friedelin (B1674157), canophyllol (B82268), and betulinic acid were also identified. nih.govnih.gov The structural elucidation of these compounds was carried out using spectral analysis, and a single-crystal X-ray structural analysis was performed on this compound to confirm its stereochemistry. nih.govnih.govscielo.brnih.gov

Table 1: Isolation of this compound from Balanops australiana

| Plant Name | Family | Plant Part Used | Extraction Method | Isolated Compounds |

|---|

The chemical investigation of the stems of Salacia verrucosa, a member of the Celastraceae family, has also resulted in the isolation of this compound. nih.govmdpi.comscielo.br Spectroscopic methods, including IR, MS, and NMR, were employed to characterize the structure of this and other isolated triterpenes. nih.gov In addition to this compound, the study of Salacia verrucosa led to the identification of a new triterpene, 21α-hydroxyfriedelane-1,3-dione, and other known friedelane (B3271969) triterpenes like friedelin and kokoonol. nih.govmdpi.comscielo.br The Celastraceae family is known for being a rich source of friedelane triterpenoids. nih.govresearchgate.netdntb.gov.uaresearchgate.net

Table 2: Isolation of this compound from Salacia verrucosa

| Plant Name | Family | Plant Part Used | Isolation Method | Other Isolated Friedelane Triterpenes |

|---|

This compound has been identified in Phyllanthus reticulatus, a shrub distributed across Australia, Asia, and Africa. researchgate.netsemanticscholar.org The compound was isolated from the stems of this plant. Further phytochemical investigations of P. reticulatus have revealed the presence of other triterpenoids, including friedelin, epifriedelinol, betulinic acid, and glochidonol. semanticscholar.org The genus Phyllanthus is known to be a rich source of various secondary metabolites, including a wide array of triterpenoids. researchgate.net

Table 3: Isolation of this compound from Phyllanthus reticulatus

| Plant Name | Family | Plant Part Used | Extraction/Isolation Method | Co-isolated Triterpenoids |

|---|

A phytochemical study of the hexane (B92381) extracts from the leaves and branches of Tontelea micrantha (Celastraceae) led to the isolation of a mixture containing 30-hydroxyfriedelan-3-one and this compound. The structures of the isolated compounds were established through Fourier transform infrared spectroscopy (FTIR), gas chromatography (GC), and 1D/2D nuclear magnetic resonance (NMR) analysis, and by comparison with existing literature data. This was the first report of these compounds in the genus Tontelea.

Table 4: Isolation of this compound from Tontelea micrantha

| Plant Name | Family | Plant Part Used | Extraction Method | Form of Isolation |

|---|

The genus Maytenus, also belonging to the Celastraceae family, is a well-documented source of friedelane triterpenoids. nih.govresearchgate.net While numerous friedelane derivatives have been isolated from various Maytenus species, the specific isolation of this compound is not clearly documented in the available research. For instance, studies on Maytenus robusta have led to the isolation of a related compound, 3,15-dioxo-21alpha-hydroxy friedelane, from its leaves. nih.govmdpi.com This compound is distinct from this compound due to the presence of an additional ketone group at the C-15 position. Other friedelane triterpenes isolated from M. robusta include friedelin, β-friedelinol, and 3-oxo-29-hydroxyfriedelane. scielo.brmdpi.com

Beyond the aforementioned species, this compound has also been identified in Semialarium mexicanum, another member of the Celastraceae family. This further underscores the prevalence of this compound within this particular plant family. The continued phytochemical investigation of related genera may reveal a broader distribution of this compound.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,15-dioxo-21alpha-hydroxy friedelane |

| Betulinic acid |

| Canophyllol |

| Epifriedelinol |

| Friedelan-3,21α-diol |

| Friedelan-3α,28,29-triol |

| Friedelane-1,3-dione |

| Friedelin |

| β-friedelinol |

| Glochidonol |

| Kokoonol |

| Sitosterol |

| Zeylanol |

| 21α-hydroxyfriedel-4(23)-en-3-one |

| 21α-hydroxyfriedelane-1,3-dione |

| 26-hydroxyfriedelane-1,3-dione |

| 30-hydroxyfriedelan-3-one |

Advanced Extraction Techniques for Friedelane Triterpenoids

The initial step in isolating this compound involves extracting friedelane triterpenoids from the source plant material. This is achieved through various methods ranging from traditional solvent-based approaches to modern, enhanced techniques designed to improve efficiency and yield.

Conventional Solvent Extraction Methods

Traditional extraction of friedelane triterpenoids, including the parent compound friedelin, has long relied on solvent-based methods. nih.gov The most common of these is Soxhlet extraction, a technique that uses a continuous flow of a heated solvent to extract compounds from a solid material. nih.govresearchgate.net The choice of solvent is critical and depends on the polarity of the target compounds. For non-polar triterpenoids like friedelin, commonly used organic solvents include chloroform, hexane, petroleum ether, ethanol (B145695), and methanol (B129727). nih.gov For instance, the extraction of triterpenoids from the root barks of Euonymus hederaceus was performed using 95% ethanol at room temperature. nih.gov These conventional methods, while effective, can be time-consuming and require large volumes of organic solvents. researchgate.net

| Plant Source | Solvent(s) Used | Extraction Method | Reference |

|---|---|---|---|

| Euonymus hederaceus (Root Bark) | 95% EtOH | Maceration at room temperature | nih.gov |

| Quercus cerris (Bark) | Ethanol | Soxhlet Extraction | researchgate.net |

| Various Plant Materials | Chloroform, Hexane, Petroleum Ether, Methanol | Soxhlet Extraction | nih.gov |

Modern Enhanced Extraction Techniques (e.g., Ultrasound-Assisted, Microwave-Assisted, Supercritical Fluid Extraction)

To overcome the limitations of conventional methods, several modern extraction techniques have been developed. These "green" extraction methods often offer shorter extraction times, reduced solvent consumption, and higher yields. nih.govmdpi.com

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent, disrupting plant cell walls and enhancing the release of intracellular compounds. nih.gov UAE has been successfully optimized for extracting triterpenoids from various plants, including Chaenomeles speciosa and Curculigo orchioides. nih.govvjol.info.vn Key parameters that are optimized include the type of solvent, ultrasound power, extraction time, and temperature to maximize the yield. For example, the optimal conditions for extracting total triterpenoids from Chaenomeles speciosa leaves were found to be using 93% ethanol, an ultrasound power of 390 W, for 30 minutes at 70°C. nih.gov

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the plant matrix, causing the plant cells to rupture and release their contents. This method is noted for its high speed and efficiency. researchgate.net Studies comparing MAE and UAE for triterpenoid extraction from bitter melon found that MAE was more efficient. nih.gov The efficiency of MAE is linked to factors such as microwave power, solvent concentration, and extraction time, which can be optimized using methodologies like response surface methodology (RSM). researchgate.netspgykj.com

Supercritical Fluid Extraction (SFE): SFE is an environmentally friendly technique that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govresearchgate.net Due to its low polarity, supercritical CO2 is well-suited for extracting non-polar triterpenes like friedelin. To enhance its solvating power for slightly more polar compounds, modifiers such as ethanol or methanol are often added to the CO2. nih.govresearchgate.net SFE has been effectively used to extract friedelin from Turkish oak (Quercus cerris) cork, with operational parameters like pressure, temperature, particle size, and CO2 modifier content being key to optimizing selectivity and yield. nih.gov

| Technique | Principle | Advantages | Example Application (Triterpenoids) | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls | Reduced extraction time, lower solvent use, high reproducibility | Chaenomeles speciosa leaves, Ganoderma lucidum | nih.govplos.org |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and matrix, causing cell rupture | Rapid, efficient, less solvent consumption than conventional methods | Momordica charantia (Bitter Melon), Gynura procumbens | nih.govspgykj.com |

| Supercritical Fluid Extraction (SFE) | Uses supercritical fluid (e.g., CO2) as solvent | Environmentally friendly ("green"), selective | Quercus cerris (Turkish oak) cork for friedelin | nih.govresearchgate.net |

Chromatographic Purification Strategies for this compound

Following the initial extraction, the crude extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires sophisticated chromatographic techniques.

Column Chromatography Techniques (Silica Gel, Reversed-Phase)

Silica (B1680970) Gel Column Chromatography: This is the most fundamental and widely used purification technique for triterpenoids. It is a form of normal-phase chromatography where a glass column is packed with silica gel as the stationary phase. The crude extract is loaded onto the column, and a solvent or a gradient of solvents (mobile phase) is passed through it. Separation occurs based on the differential adsorption of the compounds to the silica gel. Less polar compounds elute faster, while more polar compounds are retained longer. The isolation of this compound from Tontelea micrantha involved repeated silica gel column chromatography using solvent systems of increasing polarity, such as mixtures of hexane, chloroform, and ethyl acetate (B1210297). scielo.brscielo.br Similarly, this technique was employed in the purification of compounds from Salacia hainanensis and Gymnosporia chevalieri. bvsalud.orgtandfonline.com

Reversed-Phase Column Chromatography: In contrast to normal-phase, reversed-phase (RP) chromatography uses a non-polar stationary phase (e.g., C18 or C30 bonded silica) and a polar mobile phase (e.g., mixtures of water with methanol or acetonitrile). ua.ptnih.gov This technique separates compounds based on their hydrophobicity. It is particularly effective for separating isomers and compounds with subtle structural differences. nih.gov RP-18 columns have been used for the purification of triterpenoid-containing fractions. tandfonline.com The choice between normal-phase and reversed-phase depends on the specific mixture of compounds and the desired separation. For complex mixtures, a combination of both techniques is often necessary to achieve high purity.

Preparative High-Performance Liquid Chromatography (HPLC) for Compound Isolation

For final purification or for separating very similar compounds, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice. ijrpr.com Prep-HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities with the goal of isolating, rather than just quantifying, specific compounds. ijrpr.comteledynelabs.comthermofisher.com

This technique offers high resolution and efficiency, making it invaluable for purifying natural products. ijrpr.complantaanalytica.com Both normal-phase and reversed-phase columns can be used in preparative HPLC. Reversed-phase HPLC, often with C18 columns, is widely applied for the separation of triterpenoids due to its high resolving power for structurally similar molecules. researchgate.net The isolation of constituents from Salacia hainanensis, for example, utilized preparative HPLC as a final purification step to yield pure compounds. bvsalud.org The use of a fraction collector allows for the collection of the eluent corresponding to the peak of the target compound, yielding a highly purified sample suitable for structural elucidation and further research. ijrpr.com

Structural Elucidation and Stereochemical Assignment of 21alpha Hydroxyfriedelan 3 One

Spectroscopic Analysis for Structural Determination

Spectroscopic techniques are fundamental in deducing the molecular architecture of natural products. For 21alpha-Hydroxyfriedelan-3-one, a comprehensive analysis using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy has provided the foundational evidence for its structure. researchgate.netscielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to assign all proton and carbon signals and to establish connectivity and stereochemistry. scielo.brpreprints.org

The ¹H NMR spectrum of this compound displays signals characteristic of a friedelane-type triterpenoid (B12794562), including eight methyl singlets. The ¹³C NMR spectrum shows 30 distinct carbon signals, consistent with a triterpene structure. scielo.brnih.gov Distortionless Enhancement by Polarization Transfer (DEPT) experiments help differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. The spectra show a downfield signal for a carbonyl carbon (C-3) and a signal for a hydroxyl-bearing carbon (C-21). scielo.br

Table 1: ¹H NMR Spectral Data of this compound (Data presented is a representative compilation from typical friedelane (B3271969) analysis and may vary slightly based on solvent and instrument frequency.)

| Proton | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H-23 | ~1.05 | d |

| H-24 | ~0.71 | s |

| H-25 | ~1.22 | s |

| H-26 | ~1.09 | s |

| H-27 | ~1.14 | s |

| H-28 | ~1.16 | s |

| H-29 | ~1.07 | s |

Table 2: ¹³C NMR Spectral Data of this compound (Data compiled from literature; specific shifts can vary.)

| Carbon | Chemical Shift (δ) ppm | DEPT |

|---|---|---|

| C-1 | ~22.3 | CH₂ |

| C-2 | ~41.5 | CH₂ |

| C-3 | ~213.0 | C |

| C-4 | ~58.2 | CH |

| C-5 | ~42.1 | C |

| C-6 | ~18.2 | CH₂ |

| C-7 | ~19.7 | CH₂ |

| C-8 | ~53.1 | CH |

| C-9 | ~37.4 | C |

| C-10 | ~59.5 | CH |

| C-21 | ~72.0-73.0 | CH |

2D NMR experiments provide deeper insight into the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the spin systems of the cyclohexane (B81311) rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. researchgate.nethmdb.caprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for assembling the complete molecular structure by showing long-range correlations (over two to three bonds) between protons and carbons. sdsu.eduresearchgate.net For instance, correlations from the methyl proton signals to quaternary carbons help to place the methyl groups on the friedelane skeleton and confirm the positions of the carbonyl and hydroxyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. researchgate.nettandfonline.com This is particularly vital for determining stereochemistry. In this compound, NOESY correlations are used to confirm the α-orientation (axial) of the hydroxyl group at C-21 and the characteristic boat conformation of ring E. nih.govtandfonline.com

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. grafiati.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the calculation of the elemental composition. For this compound, the molecular formula is established as C₃₀H₅₀O₂.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. longdom.org The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the key functional groups. scielo.brresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3500-3400 | Hydroxyl (-OH) | O-H Stretching |

The broad absorption band in the region of 3500-3400 cm⁻¹ is indicative of the hydroxyl group, while the strong, sharp peak around 1715 cm⁻¹ confirms the presence of a saturated six-membered ring ketone. vscht.czutdallas.edu

Single-Crystal X-ray Diffraction Analysis

While spectroscopic methods provide powerful evidence for structural elucidation, single-crystal X-ray diffraction offers the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. uol.defzu.cz

A single-crystal X-ray structural analysis has been successfully performed on this compound. publish.csiro.auresearchgate.net This analysis unequivocally confirmed the planar structure deduced from spectroscopy and established the precise stereochemical configuration at all chiral centers. researchgate.net The X-ray data provided the exact coordinates of each atom, confirming the location of the ketone at C-3 and, most importantly, the α-equatorial orientation of the hydroxyl group on the C-21 of the E-ring. The analysis also confirmed the boat conformation of ring E, a characteristic feature of many D:A-friedo-oleananes. nih.govresearchgate.net

Chemo-Taxonomic Significance of this compound and Related Friedelanes

Chemotaxonomy utilizes the chemical constituents of organisms, such as secondary metabolites, to understand their evolutionary relationships and for classification purposes. ogeochem.jp Triterpenoids, particularly those with a friedelane skeleton, are considered valuable chemotaxonomic markers due to their structural diversity and restricted distribution in certain plant taxa. researchgate.netogeochem.jp

The presence of this compound and its co-occurrence with other related friedelanes holds significant taxonomic value. researchgate.net For instance, its isolation from Kokoona zeylanica alongside friedelin (B1674157) and D:A-friedo-olean-3,21-dione emphasizes the chemotaxonomic profile of this species within the Celastraceae family. researchgate.net Friedelanes are known to be common constituents in plants belonging to the families Celastraceae, Guttiferae, and Flacourtiaceae. scispace.com

Furthermore, the identification of this compound in Phyllanthus reticulatus (family Euphorbiaceae) contributes to the chemical fingerprint of the Phyllanthus genus. nih.govresearchgate.net Studies have also highlighted that friedelane derivatives can serve as specific markers for the genus Drypetes (family Putranjivaceae, formerly in Euphorbiaceae). researchgate.net The distribution of these compounds provides crucial data for the chemical classification and systematic study of these plant groups. The study of friedelane distribution is particularly important in the chemosystematics of the genus Maytenus and the broader Celastraceae family. scielo.br

Table 2: Documented Plant Sources of this compound and Related Friedelanes

| Compound | Plant Source | Family | Reference |

| This compound | Balanops australiana | Balanopaceae | researchgate.netgrafiati.com |

| This compound | Kokoona zeylanica | Celastraceae | researchgate.net |

| This compound | Phyllanthus reticulatus | Euphorbiaceae | nih.govresearchgate.net |

| Friedelin | Balanops australiana | Balanopaceae | researchgate.net |

| Friedelin | Kokoona zeylanica | Celastraceae | researchgate.net |

| Friedelin | Phyllanthus reticulatus | Euphorbiaceae | researchgate.net |

| Canophyllol (B82268) | Balanops australiana | Balanopaceae | researchgate.net |

| Zeylanol | Balanops australiana | Balanopaceae | researchgate.net |

| D:A-friedo-olean-3,21-dione | Kokoona zeylanica | Celastraceae | researchgate.net |

| Betulinic acid | Balanops australiana | Balanopaceae | researchgate.net |

Biosynthetic Pathways and Biotransformation Studies of 21alpha Hydroxyfriedelan 3 One

Elucidation of Plant Biosynthetic Routes to Friedelane (B3271969) Triterpenoids

The journey from simple sugars to the complex, multi-ring structure of friedelane triterpenoids is a testament to the intricate and highly regulated metabolic networks within plants. The formation of the core friedelane skeleton, a necessary precursor to 21alpha-Hydroxyfriedelan-3-one, follows a well-established route for triterpenoid (B12794562) synthesis.

The fundamental building blocks for all terpenoids, including friedelanes, are two five-carbon (C5) isomers: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govrsc.org Plants utilize two primary pathways to synthesize these precursors, which are segregated into different cellular compartments.

The Mevalonate (MVA) Pathway: Located in the cytosol, the MVA pathway is the principal route for the biosynthesis of triterpenoids. nih.gov It begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP, which can be converted to DMAPP by an isomerase. mdpi.comnih.gov

The Methylerythritol Phosphate (MEP) Pathway: Situated in the plastids, the MEP pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to generate IPP and DMAPP. nih.govrsc.org While primarily associated with the synthesis of smaller terpenes like monoterpenoids and diterpenoids, there can be some crosstalk between the two pathways. rsc.org

These C5 units are the universal building blocks that are sequentially condensed to form larger molecules, ultimately leading to the C30 precursor of all triterpenoids. nih.gov

| Pathway | Cellular Location | Primary Starting Substrates | Key C5 Products | Primary Role |

|---|---|---|---|---|

| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Biosynthesis of sesquiterpenoids and triterpenoids. nih.gov |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Biosynthesis of monoterpenoids, diterpenoids, and tetraterpenoids. |

The construction of the distinctive pentacyclic friedelane framework is a multi-step enzymatic process that begins with the linear C30 precursor, squalene (B77637).

Squalene Formation: One molecule of DMAPP and two molecules of IPP are combined to form farnesyl diphosphate (FPP; C15). nih.gov Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase to produce squalene (C30). rsc.orgrsc.org

Epoxidation: Squalene undergoes epoxidation by squalene epoxidase, which introduces an oxygen atom to form 2,3-oxidosqualene. rsc.orgnih.gov This step is crucial as it prepares the molecule for cyclization.

Cyclization and Rearrangement: The key transformation is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs). rsc.org For the formation of the friedelane scaffold, a friedelane synthase initiates a proton-triggered cascade of ring closures of 2,3-oxidosqualene. ccmu.edu.cnresearchgate.net This is followed by a complex and highly choreographed series of hydride and methyl group migrations, resulting in one of the most rearranged triterpene skeletons. ccmu.edu.cnpnas.org The process typically terminates with deprotonation to yield the stable ketone, friedelin (B1674157) (friedelan-3-one), which serves as a central intermediate in the biosynthesis of other friedelane derivatives. nih.govccmu.edu.cnresearchgate.net

| Step | Substrate | Key Enzyme(s) | Product | Description |

|---|---|---|---|---|

| 1 | Farnesyl Diphosphate (FPP) | Squalene Synthase | Squalene | Two C15 units are joined to form the linear C30 precursor. rsc.org |

| 2 | Squalene | Squalene Epoxidase | 2,3-Oxidosqualene | Activation of the precursor for cyclization. rsc.orgnih.gov |

| 3 | 2,3-Oxidosqualene | Friedelane Synthase (an OSC) | Friedelin (Friedelan-3-one) | A complex cascade of cyclization and molecular rearrangements forms the pentacyclic skeleton. ccmu.edu.cnpnas.org |

The conversion of the friedelin precursor into this compound requires a precise modification of the core skeleton. The name of the target compound itself indicates two key features: a ketone group at the C-3 position (the "-3-one"), which is already present in friedelin, and a hydroxyl group at the C-21 position in the alpha orientation.

This specific functionalization is achieved through hydroxylation. In plant secondary metabolism, such regio- and stereo-specific hydroxylation reactions on complex scaffolds are predominantly catalyzed by enzymes from the cytochrome P450 monooxygenase (P450) superfamily. ccmu.edu.cn While the exact P450 enzyme responsible for the 21-hydroxylation of friedelin has not been definitively identified in the literature, the mechanism is well-understood. These enzymes utilize a heme cofactor to activate molecular oxygen and insert one oxygen atom into a C-H bond at a specific position on the substrate.

Research has documented the isolation of various hydroxylated friedelane derivatives from natural sources, including mixtures containing 21α-hydroxyfriedelan-3-one, which supports the existence of enzymatic machinery capable of performing this precise oxidation. researchgate.net The formation of this compound is therefore the result of a P450-dependent oxidation of the friedelin intermediate.

Biotransformation and Metabolism by Biological Systems

Beyond their initial synthesis in plants, triterpenoids like this compound can be further metabolized or structurally modified by other biological systems. These biotransformation studies are valuable for generating novel derivatives and for mimicking mammalian metabolism. researchgate.net

The use of isolated enzymes or cell-free systems to modify complex molecules is a powerful tool in biotechnology. Studies have shown that triterpenoids can be substrates for various enzymes. For instance, friedelin has been studied for its inhibitory effects on human liver cytochrome P450 enzymes in vitro. taylorandfrancis.com

While direct enzymatic synthesis of this compound from friedelin in an in vitro setting is not explicitly detailed in available research, related technologies are well-established. Whole-cell biotransformation systems using recombinant yeasts that express specific P450 enzymes, such as human steroid 21-hydroxylase (CYP21A2), are commonly employed to perform targeted hydroxylations on steroid scaffolds. frontiersin.org This technology provides a model for how specific hydroxylated triterpenoids could be produced using isolated or recombinantly expressed enzymes.

Microorganisms, especially fungi and bacteria, are renowned for their capacity to perform highly specific chemical reactions on complex organic molecules that are often difficult to achieve through conventional chemical synthesis. researchgate.netnih.gov The biotransformation of triterpenoids using microbial cultures is a widely used strategy to create structural diversity. mdpi.com

The process typically involves incubating a precursor compound, such as friedelin, with a selected microbial strain. The microorganism's enzymatic machinery then modifies the substrate, often through reactions like hydroxylation, oxidation, or glycosylation. researchgate.net Fungal genera such as Rhizopus, Mucor, and Cunninghamella, as well as bacteria like Streptomyces, have been successfully used to hydroxylate various triterpenoid skeletons with high regio- and stereoselectivity. researchgate.netmdpi.com

Following the incubation period, the culture is extracted, and the mixture of compounds is analyzed. This "metabolite profiling" uses techniques like chromatography and mass spectrometry to separate and identify the newly formed products. Although a specific microbial transformation of friedelin to this compound is not documented, the extensive literature on microbial hydroxylation of related triterpenoids strongly suggests its feasibility. researchgate.netmdpi.com This approach remains a promising avenue for the targeted synthesis of hydroxylated friedelane derivatives.

Investigations of Phase I and Phase II Metabolic Reactions

The metabolic fate of xenobiotics, including naturally occurring compounds like 21α-hydroxyfriedelan-3-one, is typically categorized into Phase I and Phase II reactions. These processes are crucial for the detoxification and elimination of foreign substances from the body. While specific metabolic studies on 21α-hydroxyfriedelan-3-one are not extensively documented, its biotransformation can be inferred from studies on its parent compound, friedelin, and other structurally related pentacyclic triterpenoids.

After ingestion, pentacyclic triterpenoids can undergo metabolic transformations, including Phase I functionalization reactions and Phase II conjugation reactions, which influence their bioavailability and biological activity. ontosight.ai These biotransformations primarily occur in the liver, but can also take place in other tissues such as the gastrointestinal tract. nih.gov

Phase I Metabolic Reactions

Phase I metabolism introduces or exposes functional groups on a substrate, typically increasing its polarity. These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. For a compound like 21α-hydroxyfriedelan-3-one, which already possesses a ketone and a hydroxyl group, Phase I reactions would likely involve further oxidation.

Detailed research on the biotransformation of the parent compound, friedelin, suggests that it undergoes oxidative modifications. unifesp.brunifesp.br One study on the in vitro effects of friedelin on human liver cytochrome P450 enzymes demonstrated that it acts as a competitive inhibitor of CYP2E1 and a noncompetitive inhibitor of CYP3A4. nih.gov This indicates that friedelin interacts with and is likely metabolized by these enzymes. Given that 21α-hydroxyfriedelan-3-one is a hydroxylated derivative of friedelin, it is highly probable that it also serves as a substrate for CYP enzymes, leading to further hydroxylation at other positions on the pentacyclic structure.

Studies on other pentacyclic triterpenes support this hypothesis. For instance, the metabolism of maslinic acid results in several monohydroxylated and dihydroxylated derivatives, all of which are products of Phase I reactions. physoc.org Similarly, pristimerin, another pentacyclic triterpene, is primarily metabolized by Phase I enzymes. nih.gov Therefore, it is anticipated that 21α-hydroxyfriedelan-3-one would undergo further hydroxylation, dehydrogenation, or other oxidative modifications, catalyzed by various CYP isoforms.

Table 1: Predicted Phase I Metabolic Reactions of 21α-Hydroxyfriedelan-3-one

| Reaction Type | Enzyme System | Potential Metabolite | Description |

| Hydroxylation | Cytochrome P450 | Dihydroxyfriedelan-3-one | Introduction of an additional hydroxyl group at a different position on the triterpenoid skeleton. |

| Dehydrogenation | Dehydrogenases | Dihydroxy-friedelen-3-one | Oxidation of a hydroxyl group to a ketone or formation of a double bond. |

| Oxidation | Cytochrome P450 | Seco-friedelane derivatives | Ring opening through oxidative cleavage. |

Phase II Metabolic Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation.

For 21α-hydroxyfriedelan-3-one, the presence of the 21α-hydroxyl group provides a ready site for Phase II conjugation. Glucuronidation, the attachment of a glucuronic acid moiety, is a common metabolic pathway for triterpenoids possessing hydroxyl groups. acs.org The enzyme responsible for this reaction is UDP-glucuronosyltransferase (UGT). The resulting glucuronide conjugate would be substantially more polar and readily excretable in urine or bile.

While the 3-keto group is not a direct site for conjugation, it could potentially undergo reduction to a hydroxyl group in a Phase I-type reaction, which could then also be a substrate for Phase II conjugation. Studies on triterpenoid saponins (B1172615) have highlighted the importance of glucuronidation in their metabolism. acs.orgresearchgate.netacs.orgresearchgate.netnih.gov

Table 2: Predicted Phase II Metabolic Reactions of 21α-Hydroxyfriedelan-3-one

| Reaction Type | Enzyme | Potential Metabolite | Description |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | 21α-O-glucuronyl-friedelan-3-one | Conjugation of glucuronic acid to the 21α-hydroxyl group. |

Chemical Synthesis and Derivatization Strategies for 21alpha Hydroxyfriedelan 3 One Analogues

Total Synthesis Approaches to 21alpha-Hydroxyfriedelan-3-one

Semi-Synthesis from Precursor Triterpenoids (e.g., Friedelin)

A more common and practical approach to obtaining this compound and its analogues is through the semi-synthesis from readily available natural triterpenoids, most notably friedelin (B1674157). Friedelin, a pentacyclic triterpenoid (B12794562), is abundantly found in various plant species, making it an ideal starting material. nih.gov

The conversion of friedelin to this compound involves targeted chemical transformations at the C-21 and C-3 positions of the friedelane (B3271969) skeleton.

Hydroxylation at C-21: The introduction of a hydroxyl group at the C-21 position is a key step. While specific reagents and conditions for the direct hydroxylation of friedelin at C-21 to yield the 21-alpha isomer are not detailed in the provided search results, this transformation is a crucial aspect of the semi-synthesis. The stereochemistry of this hydroxylation is critical, as the alpha-configuration of the hydroxyl group is a defining feature of the target molecule. In some cases, enzymes like cytochrome P450s are known to catalyze specific hydroxylations in triterpenoid biosynthesis, such as the hydroxylation at C-21 in the biosynthesis of soyasapogenol A. nih.gov However, chemical methods for achieving this transformation would be necessary for a laboratory semi-synthesis.

Oxidation at C-3: Friedelin already possesses a ketone group at the C-3 position, which is a structural feature of this compound. nih.gov Therefore, if friedelin is the starting material, no further oxidation at C-3 is required. However, if a precursor with a hydroxyl group at C-3 (e.g., friedelan-3-ol) were used, an oxidation step would be necessary to generate the C-3 ketone.

The isolation of this compound from natural sources alongside friedelin suggests a biosynthetic pathway involving the oxidation of friedelin. researchgate.netgrafiati.com

Achieving the desired stereochemistry during the synthesis of this compound analogues is paramount, as the biological activity of triterpenoids is often highly dependent on their three-dimensional structure. Stereoselective reactions are employed to control the orientation of functional groups introduced onto the friedelane scaffold. For instance, the NOESY spectrum of a related 3,4-seco-29-hydroxyfriedelan-3-oic acid was used to assign the alpha orientation to a hydroxymethyl group based on its correlations with specific protons. tandfonline.com This highlights the importance of spectroscopic techniques in confirming the stereochemistry of synthesized derivatives.

Design and Synthesis of Novel this compound Derivatives

To explore the structure-activity relationships and potentially discover compounds with improved therapeutic properties, researchers focus on designing and synthesizing novel derivatives of this compound. These modifications often target specific parts of the molecule, such as the A-ring or involve the introduction of various functional groups.

The A-ring of the friedelane skeleton is a common target for chemical modification to generate structural diversity. A variety of transformative strategies have been employed on friedelin and related compounds to create A-ring modified derivatives. researchgate.net These modifications can include:

Functionalization at C-2 and C-4: Researchers have successfully introduced functionalities at the C-2, C-3, and C-4 positions. researchgate.net

Homo-derivatives: The synthesis of 2-homofriedelane derivatives has been achieved through transformative reactions of a designed triterpenoid, 3-chlorofriedel-2-ene-2-carbaldehyde. lookchem.com

Seco-derivatives: Oxidation of 3-trimethylsiloxyfriedel-2-ene with periodic acid can yield a 2,3-secofriedelan-2-al-3-oic acid. lookchem.com Similarly, oxidation of friedelin with m-CPBA followed by reduction with NaBH4 can produce a 3,4-secofriedelane-3,4-diol. nbu.ac.in

These examples demonstrate the versatility of the friedelane A-ring for chemical manipulation, offering pathways to a wide array of novel analogues.

The introduction of various functional groups onto the this compound scaffold is a key strategy for creating new derivatives with potentially enhanced biological activities. This can involve:

Synthesis of Triazole Derivatives: The synthesis of novel 1,2,4-triazole (B32235) derivatives is a significant area of research in medicinal chemistry, with various methods developed for their synthesis. tubitak.gov.trresearchgate.netmdpi.comorganic-chemistry.orgresearchgate.net Although not directly applied to this compound in the provided results, these synthetic methodologies could potentially be adapted to introduce triazole moieties onto the friedelane skeleton.

General Derivatization: The synthesis of various derivatives often involves standard organic reactions to add new functional groups or modify existing ones. The goal is to explore how these changes in chemical structure affect the compound's biological properties.

The following table summarizes some of the key compounds mentioned in the context of synthesis and derivatization:

| Compound Name | Structure/Modification | Key Aspect |

| This compound | Friedelane with hydroxyl at C-21α and ketone at C-3 | Target molecule for synthesis and derivatization. researchgate.netgrafiati.com |

| Friedelin | Friedelane with a ketone at C-3 | Common natural precursor for semi-synthesis. nih.gov |

| 3-chlorofriedel-2-ene-2-carbaldehyde | A-ring modified friedelane | Intermediate for the synthesis of 2-homofriedelanes. lookchem.com |

| 2,3-secofriedelan-2-al-3-oic acid | A-ring seco-derivative of friedelane | Synthesized via oxidation of a silylated friedelin derivative. lookchem.com |

| 3,4-secofriedelane-3,4-diol | A-ring seco-derivative of friedelane | Synthesized from friedelin via a lactone intermediate. nbu.ac.in |

Development of Seco-Friedelane and other Skeletal Variants

The modification of the pentacyclic friedelane skeleton, particularly through ring-opening reactions, has yielded a significant class of derivatives known as seco-friedelanes. nbu.ac.in These transformations fundamentally alter the carbocyclic framework of the parent triterpenoid, providing access to novel structures with unique chemical and biological properties. thieme-connect.com The A-ring of the friedelane structure is a common target for these modifications due to the presence of the ketone at the C-3 position.

A primary strategy for generating seco-derivatives involves the oxidative cleavage of the A-ring. A key precursor for these syntheses is 2α-hydroxyfriedelan-3-one (also known as cerin), which can be synthesized from the more abundant friedelin. acs.orgresearchgate.net The periodic acid oxidation of 2α-hydroxyfriedelan-3-one is a particularly effective method, leading to the quantitative cleavage of the C2-C3 bond to form 2,3-secofriedelan-2-al-3-oic acid. acs.orgresearchgate.net This reaction provides a potent inhibitor of human lymphocyte proliferation and shows significant growth inhibition of human cancer cell lines. acs.org

Another important class of skeletal variants includes the 3,4-seco-friedelanes. These compounds are characterized by the cleavage of the C3-C4 bond. For instance, 3,4-seco-friedelan-3-oic acid has been isolated from natural sources, and other derivatives like 3,4-secofriedelan-4-oxo-3-oic-acid have been synthesized and evaluated for their biological activities. nbu.ac.innih.gov The generation of these variants often involves multi-step oxidative procedures starting from friedelin. nih.gov

Beyond simple ring-opening, other skeletal rearrangements and modifications have been explored to further diversify the friedelane scaffold. thieme-connect.com These can include ring expansions, such as the formation of A-homofriedelane derivatives, or other complex transformations on the triterpenoid skeleton. nbu.ac.inrsc.org These strategies, collectively, provide a powerful toolkit for generating structurally diverse friedelane analogues that are distinct from their natural precursors. thieme-connect.com

| Starting Material | Key Reagent(s) | Product(s) | Type of Transformation | Reference |

|---|---|---|---|---|

| 2α-Hydroxyfriedelan-3-one (Cerin) | Periodic Acid (H₅IO₆) | 2,3-Secofriedelan-2-al-3-oic acid | A-Ring Cleavage (C2-C3) | acs.org, researchgate.net |

| Friedelin | Multi-step oxidation | 3,4-Secofriedelan-4-oxo-3-oic-acid | A-Ring Cleavage (C3-C4) | nih.gov |

| Friedelin Oxime | Schmidt Reaction or p-TsCl/py | 4-Aza-A-homofriedelan-3-one | A-Ring Expansion | nbu.ac.in |

| 3-Trimethylsiloxyfriedel-2-ene | Reductive Ozonolysis | 2α,3β-Dihydroxyfriedelane | A-Ring Functionalization | acs.org |

High-Throughput Synthesis Methodologies for Analogue Libraries

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. acs.org While traditionally focused on simple building blocks, there is growing interest in using complex and rigid molecular scaffolds derived from natural products, such as triterpenoids, to create libraries of "natural product-like" molecules. scielo.br These scaffolds provide access to regions of chemical space that are distinct from those covered by conventional combinatorial libraries.

The application of high-throughput and diversity-oriented synthesis to the friedelane framework allows for the rapid generation of numerous analogues from a common precursor. acs.orgscielo.br This approach deviates from traditional linear synthesis by employing a branching strategy, where a central, complex core molecule is elaborated with a wide range of chemical functionalities. The inherent structural complexity and stereochemical richness of the friedelane skeleton make it an excellent starting point for such endeavors. thieme-connect.com

Methodologies for library construction often involve the functionalization of the triterpenoid core at various positions. This can be achieved through a series of reactions that modify existing functional groups or introduce new ones. thieme-connect.com For example, a library could be generated from a friedelane core by introducing a diverse set of substituents onto the A-ring or other accessible positions on the carbon skeleton. These synthetic efforts can be facilitated by solid-phase synthesis techniques, where the triterpenoid core is attached to a resin, allowing for streamlined reaction, purification, and diversification steps. scielo.br

The ultimate goal of these high-throughput methodologies is to produce a large and diverse collection of related compounds. mdpi.com This library of analogues can then be screened against various biological targets to identify new lead compounds for drug development. The structural variations within the library are designed to probe structure-activity relationships, helping to identify the key molecular features responsible for any observed biological effects. nih.gov

| Core Scaffold | Diversification Point(s) | Example Reaction Type | Potential Diversity Elements (R-groups) | Objective |

|---|---|---|---|---|

| 3,4-Seco-friedelan-3-oic acid | Carboxylic acid at C-3 | Amide coupling | Library of primary/secondary amines (R-NH₂) | Explore structure-activity relationships around the opened A-ring. |

| Friedelane-2,3-diol | Hydroxyl groups at C-2, C-3 | Esterification | Library of carboxylic acids or acyl chlorides (R-COCl) | Generate di-ester analogues with varied steric and electronic properties. |

| Friedelin | C-2 or C-4 position | Alkylation, Aldol condensation | Library of aldehydes and electrophiles | Introduce carbon-carbon bond modifications adjacent to the C-3 ketone. |

Biological Activities and Mechanistic Investigations of 21alpha Hydroxyfriedelan 3 One and Its Derivatives

Anti-Inflammatory Activities and Signaling Pathway Modulation

The anti-inflammatory properties of friedelane (B3271969) triterpenoids are well-documented, with many compounds from this family demonstrating potent effects in various experimental models. nih.govredalyc.orgscielo.brgrafiati.com These activities are often attributed to their ability to modulate key signaling pathways and inhibit the production of inflammatory mediators. mdpi.com

The inflammatory response is a complex process orchestrated by a variety of chemical signals, including pro-inflammatory cytokines and mediators like nitric oxide (NO). nih.govthermofisher.com An overproduction of these molecules can lead to chronic inflammation and tissue damage. researchgate.net Triterpenoids, as a class, are recognized for their capacity to suppress the production of these inflammatory agents.

While direct data on 21alpha-Hydroxyfriedelan-3-one is not extensively available, studies on related triterpenoids demonstrate significant inhibitory effects on inflammatory mediators. For instance, various triterpenoids have been shown to inhibit the production of NO and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). nih.govnih.gov This inhibition is a key indicator of anti-inflammatory potential, suggesting that substances like this compound may act through similar mechanisms to mitigate inflammatory responses. mdpi.comms-editions.cl

The molecular mechanisms underlying the anti-inflammatory effects of many natural compounds, including triterpenoids, often involve the modulation of critical intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation. nih.govresearchgate.net

Upon stimulation by inflammatory signals like LPS, these pathways become activated, leading to the transcription of genes that encode pro-inflammatory proteins, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govfrontiersin.org Studies on various flavonols and triterpenoids have shown that they can exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in both the NF-κB (e.g., IκBα, p65) and MAPK (e.g., ERK, JNK, p38) pathways. nih.govnih.gov This suppression prevents the activation of transcription factors, thereby downregulating the expression of inflammatory genes. medchemexpress.com It is plausible that this compound and its derivatives share this ability to interfere with NF-κB and MAPK signaling, which represents a primary mechanism for their observed anti-inflammatory activity.

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are pivotal in the inflammatory process. pharmacologyeducation.org They catalyze the synthesis of prostaglandins, which are potent inflammatory mediators responsible for pain, fever, and swelling. litfl.com Inhibition of COX-2 is a key strategy for many anti-inflammatory drugs. nih.govnih.gov

Research has explored the potential of triterpenoids as COX inhibitors. Some triterpenoids have demonstrated inhibitory activity against both COX-1 and COX-2 enzymes in in vitro assays. mdpi.com For example, one study reported IC50 values of 10.34 µg/mL for COX-1 and 12.92 µg/mL for COX-2 for a specific triterpenoid (B12794562). mdpi.com This dual inhibition profile, or selective inhibition of COX-2, contributes significantly to the anti-inflammatory effects of this class of compounds. While specific COX inhibition data for this compound is not available, its structural similarity to other bioactive friedelanes suggests it may also interact with and modulate the activity of COX enzymes.

Anticancer and Cytotoxic Mechanisms in Cell Lines and Animal Models

Apoptosis is a natural process of programmed cell death that is essential for removing damaged or cancerous cells. clevelandclinic.org A key hallmark of cancer is the ability of malignant cells to evade apoptosis, allowing for uncontrolled proliferation. cellsignal.com Many chemotherapeutic agents function by triggering this cell death pathway in cancer cells.

Friedelane triterpenoids have been shown to induce apoptosis in various cancer models. researchgate.net For example, a study on friedelane triterpenoids isolated from the leaves of Maytenus quadrangulata demonstrated significant cytotoxic activity against several cancer cell lines. scielo.br The induction of apoptosis is a plausible mechanism for this observed cytotoxicity. While direct studies on this compound are pending, its structural relatives have shown the ability to trigger apoptotic pathways, suggesting it may hold similar potential as an anticancer agent. nih.govnih.gov

Beyond inducing cell death, another crucial anticancer mechanism is the inhibition of cell proliferation. nih.gov This is often achieved by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing and multiplying. Friedelane triterpenoids have demonstrated significant antiproliferative activity. nih.govnih.gov

Table 1: Cytotoxicity of Friedelane Triterpenoid Derivatives from Maytenus quadrangulata Against Various Cancer Cell Lines

This table presents the IC₅₀ (μM) values, representing the concentration at which 50% of cell growth is inhibited. Data is derived from studies on derivatives structurally related to this compound.

Source: Adapted from research on friedelane triterpenes with cytotoxic activity. scielo.br

Cell Cycle Arrest Mechanisms

Research into the general anticancer potential of triterpenoids suggests that they can inhibit cancer cell growth and induce apoptosis (programmed cell death). ontosight.ai However, specific studies detailing the mechanisms by which this compound may induce cell cycle arrest are not available in the reviewed literature.

Targeting Specific Cellular Pathways (e.g., Akt, Wnt, Notch, p53)

While pathways such as Akt, Wnt, Notch, and p53 are common targets in cancer therapy, and various natural compounds are known to modulate them, there is currently a lack of specific research demonstrating the direct effects of this compound on these particular signaling cascades.

Efficacy in in vivo Animal Tumor Models

The evaluation of a compound's efficacy in living organisms is a critical step in preclinical research. At present, there are no available studies in the scientific literature that report on the in vivo anti-tumor efficacy of this compound in animal models.

Antimicrobial Properties

Investigations into the antimicrobial capabilities of this compound and extracts from plants containing it have yielded significant findings, particularly concerning its antiviral activity.

Antiviral Activity (e.g., against Zika virus, Chikungunya virus)

Extracts from Tontelea micrantha, a plant known to contain a mixture of triterpenoids including this compound, have demonstrated notable antiviral properties. scielo.brresearchgate.net

Anti-Zika Virus (ZIKV) Activity: Leaf and branch extracts of T. micrantha have shown potent activity against the Zika virus. All tested extracts exhibited a 100% virucidal effect at a concentration of 15.6 µg/mL. scielo.br Further investigation revealed that the ethyl acetate (B1210297) and methanolic leaf extracts were particularly effective during the viral adsorption and penetration stages of the infection cycle, with activity noted at concentrations of 31.2 µg/mL and 15.6 µg/mL, respectively. scielo.br The methanolic leaf extract (MLE), along with the hexane (B92381) (HBE) and chloroform (B151607) (CBE) branch extracts, displayed the most promising viral inhibitory effect based on their selectivity index (SI). scielo.br

Anti-Chikungunya Virus (CHIKV) Activity: Ethyl acetate (EAEF) and methanolic (EMF) extracts from the leaves of T. micrantha also show robust antiviral activity against the Chikungunya virus. nih.govresearchgate.net These extracts were effective at non-cytotoxic concentrations, significantly reducing viral yields and the expression of viral genes. nih.govresearchgate.net The activity was observed to be both virucidal (acting directly on viral particles) and inhibitory at various stages of the viral life cycle. nih.gov

Table 1: Antiviral Activity of Tontelea micrantha Leaf Extracts Against Chikungunya Virus (CHIKV)

| Extract | 50% Cytotoxic Concentration (CC50) | 50% Effective Concentration (EC50) | Selectivity Index (SI = CC50/EC50) |

|---|---|---|---|

| Ethyl Acetate (EAEF) | > 300 µg/mL | 18 µg/mL | > 16.6 |

| Methanolic (EMF) | > 300 µg/mL | 43 µg/mL | > 6.9 |

Data sourced from studies on Vero cells. nih.govresearchgate.netresearchgate.net

Antibacterial and Antifungal Investigations

The antibacterial and antifungal potential of extracts from plants containing this compound appears to vary significantly depending on the part of the plant used for extraction.

Antibacterial Investigations: Studies on Tontelea micrantha have produced conflicting results. Chloroform and hexane extracts from the roots of T. micrantha demonstrated promising antibacterial effects against a panel of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae, Klebsiella oxytoca, Escherichia coli) bacteria. nih.govfigshare.com In contrast, studies on the leaf and branch extracts of the same plant found them to be inactive (MIC >500 µg/mL) against pathogenic bacteria. ufop.brresearchgate.net Furthermore, a study on various isolated friedelane triterpenes from Salacia grandifolia found none of the tested compounds possessed antibacterial activity against S. aureus. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Tontelea micrantha Root Extracts Against Pathogenic Bacteria

| Bacterial Strain | Hexane Extract MIC (µg/mL) | Chloroform Extract MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 78.0 | 9.7 |

| Bacillus subtilis | 39.0 | 4.8 |

| Klebsiella pneumoniae | 39.0 | 9.7 |

| Klebsiella oxytoca | 19.5 | 9.7 |

| Escherichia coli | 78.0 | 19.5 |

Data sourced from broth microdilution method. nih.govfigshare.com

Antifungal Investigations: The consensus from the available literature indicates a lack of significant antifungal activity. Leaf and branch extracts from T. micrantha were found to be inactive against Candida species. ufop.brresearchgate.net Similarly, a study evaluating several friedelane compounds isolated from Salacia elliptica reported no antifungal activity against various strains of Candida, Cryptococcus, and Sporothrix. nih.gov

Antimalarial Activity

Direct studies evaluating the specific antiplasmodial or antimalarial activity of this compound are not prominent in the literature. However, compounds belonging to the friedelane triterpenoid class, which are frequently isolated from species of the Celastraceae family, have been reported to possess antimalarial and antiplasmodial properties. scielo.brresearchgate.netresearchgate.net This suggests that friedelane skeletons could be a promising scaffold for the development of new antimalarial agents, though specific investigation of this compound is required to confirm its activity. phcogj.com

Other Biological Activities (Mechanistic Studies)

Recent research has explored the diverse biological effects of this compound and its related compounds, revealing potential therapeutic applications through the modulation of specific enzymatic pathways. Mechanistic studies have focused on its role in carbohydrate metabolism and bone homeostasis.

Alpha-Glucosidase Inhibitory Activity

This compound has been identified as a potent inhibitor of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. By targeting this enzyme, the compound can delay the absorption of glucose in the gut, a key mechanism for managing postprandial hyperglycemia.

In a bioassay-guided study of constituents from the roots of Salacia hainanensis, this compound (referred to in the study as 21α-hydroxy-D:A-friedo-olean-3-one) demonstrated significant α-glucosidase inhibitory activity. researchgate.net The inhibitory effect of this compound was found to be substantially stronger than that of acarbose, a widely used anti-diabetic drug, which was used as a positive control in the assay. researchgate.net The study isolated several triterpenoids, but this compound was among those that showed effective inhibition of the enzyme. researchgate.net This potent activity highlights its potential as a lead compound for the development of new agents for diabetes management. researchgate.net

Table 1: α-Glucosidase Inhibitory Activity of this compound

| Compound | Source Organism | Positive Control | IC₅₀ Value (Compound) | IC₅₀ Value (Control) | Finding |

|---|

Inhibition of Specific Enzymes (e.g., tartrate-resistant acid phosphatase)

While direct studies on the inhibitory effect of this compound against tartrate-resistant acid phosphatase (TRAP) are not extensively documented in the reviewed literature, research on closely related friedelane triterpenoids suggests a potential for this class of compounds to modulate TRAP activity. TRAP is a key enzyme involved in bone resorption by osteoclasts, and its inhibition is a therapeutic target for bone diseases like osteoporosis. nih.govresearchgate.net

A structural isomer, 29-Hydroxyfriedelan-3-one, has been reported to possess potent inhibitory activity against tartrate-resistant acid phosphatase. biosynth.com This finding suggests that the hydroxylation pattern on the friedelane skeleton is a critical determinant of biological activity and that other isomers, such as the 21-alpha hydroxy derivative, may also interact with this enzyme.

Furthermore, other triterpenoids have been shown to interfere with TRAP activity and osteoclast function. For instance, some triterpenes inhibit the formation of TRAP-positive osteoclasts and downregulate the expression of genes associated with osteogenesis, including TRAP. nih.govresearchgate.net This broader context of triterpenoid activity lends support to the hypothesis that this compound could have a role in regulating bone metabolism, though further direct investigation is required to confirm this.

Table 2: Enzyme Inhibitory Activity of Related Friedelane Triterpenoids

| Compound | Target Enzyme | Finding |

|---|---|---|

| 29-Hydroxyfriedelan-3-one | Tartrate-resistant acid phosphatase | Exhibits potent inhibitory activity. biosynth.com |

Structure Activity Relationship Sar Studies of 21alpha Hydroxyfriedelan 3 One Analogues

Impact of Hydroxyl and Carbonyl Group Positions on Biological Activity

The presence and location of hydroxyl (-OH) and carbonyl (C=O) groups on the friedelane (B3271969) scaffold are primary determinants of biological activity. The specific arrangement in 21alpha-Hydroxyfriedelan-3-one, with a ketone at C-3 and a hydroxyl group at C-21, is a key feature influencing its interactions with biological targets.

Research on various friedelane triterpenoids demonstrates that the C-3 position is a strategic site for functionalization. ifsuldeminas.edu.br Modifications at this position, such as the presence of a carbonyl group, are common in many bioactive friedelanes. ifsuldeminas.edu.br For instance, friedelin (B1674157) (friedelan-3-one) itself exhibits a range of biological activities, including anti-inflammatory and antioxidant effects. scielo.brnih.gov The introduction of a hydroxyl group at other positions on this C-3 keto-scaffold modulates the activity. Studies on different hydroxyfriedelan-3-one isomers, such as 15α-hydroxyfriedelan-3-one, 28-hydroxyfriedelan-3-one, and 30-hydroxyfriedelan-3-one, show that the position of the hydroxyl group leads to varied biological outcomes, including antiviral and cytotoxic activities. researchgate.netresearchgate.net

For example, a study on triterpenes from Maytenus quadrangulata suggested that a hydroxyl group at C-11 may be important for antileukemic activity, while a hydroxyl group at C-3 was associated with activity against ovarian and breast cancer cell lines. scielo.br This highlights that the specific location of the hydroxyl group is critical for cell-line-specific cytotoxicity. The activity of 21alpha-hydroxyfriedelan-3,15-dione in anti-ulcerogenic assays further underscores the importance of the oxygenation pattern on the friedelane core. researchgate.net While direct comparative studies on the 21-alpha hydroxyl position are less common, the existing data on other isomers suggest that this specific placement is likely to confer a distinct profile of biological activity.

| Compound | Hydroxyl Position | Carbonyl Position(s) | Observed Biological Activity | Reference |

|---|---|---|---|---|

| This compound | C-21 (α) | C-3 | General biological activities of friedelane triterpenoids. su.ac.th | su.ac.th |

| Friedelin | None | C-3 | Anti-inflammatory, antioxidant, anti-ulcer. scielo.brnih.gov | scielo.brnih.gov |

| 11β-hydroxyfriedelan-3-one | C-11 (β) | C-3 | High cytotoxicity against leukemic cells. scielo.br | scielo.br |

| 15α-hydroxyfriedelan-3-one | C-15 (α) | C-3 | Identified from Salacia grandifolia. researchgate.net | researchgate.net |

| 28-hydroxyfriedelan-3-one | C-28 | C-3 | Moderate to high antiviral activity. researchgate.net | researchgate.net |

| 21α-hydroxifriedelan-3,15-dione | C-21 (α) | C-3, C-15 | Anti-ulcerogenic activity. researchgate.net | researchgate.net |

Stereochemical Influence on Pharmacological Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in the pharmacological efficacy of triterpenoids. acs.org The specific spatial orientation of substituents, such as the alpha (α) or beta (β) configuration, dictates how the molecule fits into and interacts with the active sites of target proteins.

Similarly, the stereochemistry at the C-3 position is crucial. The reduction of the C-3 ketone in friedelin produces two epimers, 3β-friedelinol and 3α-friedelinol. researchgate.net Studies comparing the activity of 3β-ol and 3α-ol derivatives in other triterpenoid (B12794562) classes have shown significant differences in their biological effects. For example, in a study of friedelane derivatives from Maytenus quadrangulata, friedelan-3α,11β-diol was found to have high cytotoxicity against leukemic cells and notable selectivity towards ovarian and breast cancer cells. scielo.br The α-orientation of the hydroxyl group at C-3 was a distinguishing feature from the known compound friedelan-3β,11β-diol. scielo.br This emphasizes that the precise stereochemical configuration, such as the 21α-hydroxy group in the title compound, is a fundamental factor for its specific pharmacological profile.

| Compound/Feature | Key Stereochemical Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| This compound | -OH group at C-21 in alpha (α) configuration. | Defines specific molecular shape and potential for targeted interactions. su.ac.thmaas.edu.mm | su.ac.thmaas.edu.mm |

| Friedelan-3α,11β-diol | -OH group at C-3 in alpha (α) configuration. | Showed high cytotoxicity and selectivity against various cancer cell lines. scielo.br | scielo.br |

| Friedelan-3β-ol | -OH group at C-3 in beta (β) configuration. | Found to have good results against leukemic cell lines. scielo.br | scielo.br |

| General Triterpenoids | Group with a β-oriented hydrogen bond. | Reported to demonstrate higher cytotoxicity than the α-counterpart in some cases. rsc.org | rsc.org |

Role of the Friedelane Skeleton Modifications in Modulating Biological Responses

Modifying the core friedelane skeleton is a key strategy for altering the biological activities of its derivatives. These modifications can range from simple ring substitutions to more complex rearrangements like ring-opening (seco-friedelanes) or the introduction of unsaturation.

Studies have shown that modifications to Ring A of the friedelane structure can significantly enhance biological potential. researchgate.net For example, the synthesis of imines and lactones from friedelan-3-one (B13398878) and friedelane-3,16-dione resulted in derivatives with altered cytotoxic profiles. researchgate.netresearchgate.net Specifically, the conversion of the C-3 ketone to an oxime or a lactone ring changed the activity against various cancer cell lines, suggesting that altering the electronics and sterics of Ring A can modulate cytotoxicity. researchgate.net

More drastic modifications, such as the formation of seco-friedelanes (where a ring is cleaved), can lead to compounds with novel biological activities. For instance, the oxidation of 2α-hydroxyfriedelan-3-one (cerin) can yield a 2,3-secofriedelan-2-al-3-oic acid, which was found to be a potent inhibitor of human lymphocyte proliferation. researchgate.net This indicates that breaking open the A-ring of a this compound analogue could be a promising avenue for developing immunomodulatory agents. The antimicrobial activity of friedelan-3-one against various pathogens also suggests that the intact pentacyclic skeleton is a valuable pharmacophore that can be fine-tuned through structural modifications. researchgate.net

Computational and Docking Studies for Ligand-Target Interactions

Computational methods, particularly molecular docking, are powerful tools in SAR studies to predict and analyze the interaction between a ligand, such as a this compound analogue, and its macromolecular target. nih.gov These in silico techniques model the binding of a small molecule into the active site of a protein, predicting the preferred binding orientation and affinity (docking score). wjarr.com This information helps to rationalize observed biological activities and guide the design of more potent inhibitors. nih.govwjarr.com

While specific docking studies for this compound are not widely published, research on its parent compound, friedelin, and other triterpenoids provides a framework for understanding its potential interactions. Molecular docking studies on friedelin have explored its binding to various protein targets, helping to explain its anti-inflammatory and other pharmacological effects. researchgate.netcolab.ws For example, docking studies have been used to investigate the binding of friedelin to targets involved in inflammation and cancer, revealing key interactions with amino acid residues in the binding pocket. researchgate.netresearchgate.net

The general process involves creating 3D models of the ligand and the target protein. Docking software, like AutoDock, then calculates the most stable binding poses and estimates the binding energy. nih.govdovepress.com Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher biological activity. dovepress.com For analogues of this compound, docking could be used to:

Predict how the 21α-hydroxy group interacts with the target protein's active site.

Compare the binding affinity of different positional isomers (e.g., 21-hydroxy vs. 15-hydroxy).

Evaluate how modifications to the friedelane skeleton affect binding. nih.gov

| Compound/Analogue | Target Protein (Example) | Docking Software (Example) | Purpose of Study | Reference |

|---|---|---|---|---|

| Friedelin | Anaplastic lymphoma kinase (ALK) | Argus Lab | To evaluate binding energy and interactions for anticancer potential. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Crizotinib (Known ALK inhibitor) | Anaplastic lymphoma kinase (ALK) | Argus Lab | Used as a reference compound, showed a binding energy of -9.86 kcal/mol. researchgate.net | researchgate.net |

| Novel Antidepressants | HSPB8 | AutoDock Vina | To screen libraries and identify novel compounds with high binding affinity. dovepress.com | dovepress.com |

| Dihydropyridazin-3(2H)-one derivatives | Various microbial proteins | PyRx-Virtual Screening Tool | To predict binding affinity before synthesis to rationalize antimicrobial activity. wjarr.com | wjarr.com |

Comparison of this compound with other Friedelane Triterpenoids in SAR Context

To fully appreciate the structural significance of this compound, it is useful to compare it with other naturally occurring friedelane triterpenoids. researchgate.net The parent compound, friedelin (friedelan-3-one), lacks any hydroxyl groups and serves as a fundamental baseline. nih.gov Its broad activities, including anti-inflammatory, analgesic, and antioxidant effects, are often used as a starting point for comparison. scielo.br

The introduction of hydroxyl groups at different positions on the friedelin skeleton leads to a diverse array of compounds with distinct biological profiles. For instance, canophyllol (B82268) (3-oxo-29-hydroxyfriedelane) has been isolated alongside friedelin. nih.gov Another example is 21α-hydroxifriedelan-3,15-dione, which features an additional ketone at C-15 and has been noted for its anti-ulcerogenic activity. researchgate.net This suggests that the combination of the 21α-hydroxy group with other oxygen-containing functions can fine-tune the biological response.

When compared to quinone-methide triterpenoids derived from the friedelane skeleton, such as celastrol (B190767), the differences are even more pronounced. Celastrol contains a quinone methide moiety and a carboxylic acid group, features that are absent in this compound. These functionalities make celastrol a potent anticancer and anti-inflammatory agent, largely through its ability to form covalent adducts with proteins. researchgate.net The activity of this compound, which lacks these reactive groups, is likely mediated by non-covalent interactions, highlighting a different mechanism of action and a distinct SAR profile. The conversion of the ketone at C-3 to an oxime (friedelane-3-hydroxyimino) also resulted in compounds with modified cytotoxic activity against leukemia cells. researchgate.net

| Compound | Key Structural Features | Reported Biological Activity Context | Reference |

|---|---|---|---|

| This compound | -OH at C-21 (α); C=O at C-3 | Belongs to the bioactive friedelane class. su.ac.th | su.ac.th |

| Friedelin | C=O at C-3; No -OH groups | Antiproliferative, proapoptotic, anti-inflammatory. researchgate.net | researchgate.net |

| Friedelane-3-hydroxyimino | Oxime at C-3 | Cytotoxic against leukemia cell lines. researchgate.net | researchgate.net |

| Celastrol | Quinone-methide, -COOH group | Potent antitumor and anti-inflammatory. researchgate.net | researchgate.net |

| Canophyllol (3-oxo-29-hydroxyfriedelane) | -OH at C-29; C=O at C-3 | Isolated from Maytenus macrocarpa. nih.gov | nih.gov |

| 21α-hydroxifriedelan-3,15-dione | -OH at C-21 (α); C=O at C-3 and C-15 | Anti-ulcerogenic. researchgate.net | researchgate.net |

Future Research Directions and Unexplored Potential of 21alpha Hydroxyfriedelan 3 One

Expanding Natural Sources and Biodiversity Screening

While 21alpha-Hydroxyfriedelan-3-one has been identified in certain plant species, a systematic and comprehensive screening of a wider range of biodiversity is a promising avenue for future research. The vast and largely unexplored flora in various ecosystems around the world may harbor novel plant species with significant quantities of this compound or its close structural analogues.

Future research should focus on:

Ethnobotanical Leads: Investigating plants used in traditional medicine for ailments where triterpenoids have shown efficacy, such as inflammatory conditions or cancer, could provide targeted leads for screening.

Chemotaxonomic Surveys: Expanding phytochemical investigations to other species within genera known to produce friedelane (B3271969) triterpenoids, such as Maytenus and Salacia, could lead to the discovery of new sources.

Advanced Analytical Platforms: Employing hyphenated analytical techniques like GC-MS, LC-MS/MS, and LC-SPE-NMR/MS can facilitate the rapid screening and tentative identification of triterpenoids in plant extracts. mdpi.com This methodology allows for a detailed comparison of saponin (B1150181) profiles from intact plant extracts and aglycone profiles from hydrolyzed samples, which could be adapted for the targeted screening of this compound. mdpi.com

A systematic approach to biodiversity screening is presented in the table below:

| Strategy | Approach | Rationale | Potential Outcome |

| Targeted Screening | Investigation of plant families known for friedelane production (e.g., Celastraceae, Euphorbiaceae). nih.gov | Higher probability of finding the target compound or related structures. | Identification of new, high-yielding plant sources. |

| Ethnobotanical Approach | Screening of medicinal plants used for treating inflammation, cancer, and microbial infections. | Traditional knowledge can guide the discovery of bioactive compounds. | Discovery of novel biological activities of this compound. |

| High-Throughput Screening | Utilization of modern analytical techniques (LC-MS, GC-MS) on a large number of diverse plant extracts. | Efficiently screen a wide range of biodiversity in a shorter time frame. | Identification of previously unknown sources of the compound. |

Advanced Synthetic Methodologies for Novel Analogues

The chemical synthesis of novel analogues of this compound is a critical step in exploring its structure-activity relationships and developing more potent and selective bioactive agents. While the total synthesis of complex triterpenoids can be challenging, semi-synthetic approaches starting from a readily available natural precursor can be a more feasible strategy.

Future synthetic efforts should explore:

Modification of Functional Groups: The ketone at C-3 and the hydroxyl group at C-21 are prime targets for chemical modification. Derivatization of these functional groups could lead to analogues with improved pharmacological properties.

Synthesis of Highly Oxygenated Derivatives: The synthesis of friedelane derivatives with additional oxygen-containing functional groups has been shown to yield compounds with interesting biological activities, such as DNA topoisomerase IIα inhibition. nih.gov

Combinatorial Chemistry Approaches: The generation of a library of diverse analogues through combinatorial synthesis could accelerate the discovery of lead compounds with enhanced bioactivity.

A study on the synthesis of friedelan triterpenoid (B12794562) analogs with DNA topoisomerase IIα inhibitory activity provides a relevant example of the potential of this approach. nih.gov

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies